

Spectroscopic Characterization of Tridocosyl Phosphite: A Technical Guide

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Compound of Interest		
Compound Name:	Tridocosyl phosphite	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tridocosyl phosphite** (also known as trilauryl phosphite), a trialkyl phosphite with the chemical formula C₃₆H₇₅O₃P. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview

Tridocosyl phosphite is an organic compound with a molecular weight of approximately 587.0 g/mol and an exact mass of 586.545383 g/mol . Spectroscopic techniques are crucial for confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tridocosyl phosphite** by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei.

Data Presentation



Nucleus	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Assignment
¹H NMR	~3.9 - 4.1	Multiplet	O-CH2-CH2-
~1.6 - 1.7	Multiplet	O-CH2-CH2-	
~1.2 - 1.4	Broad Multiplet	-(CH ₂) ₉ -	
~0.8 - 0.9	Triplet	-СНз	_
¹³ C NMR	~63 - 65	Doublet	CH ₂ -O-P
~32	Singlet	O-CH2-CH2-	
~29 - 30	Multiple Singlets	-(CH ₂) ₈ -	
~25 - 26	Singlet	-CH2-CH2-CH3	
~22 - 23	Singlet	-CH ₂ -CH ₃	_
~14	Singlet	-СНз	_
³¹ P NMR	~138 - 141	Singlet	(RO)₃P

Note: The chemical shifts are predicted based on typical values for long-chain trialkyl phosphites and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Due to the waxy or viscous nature of tridocosyl phosphite, it should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
 - Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[1][2]
 - If the sample is highly viscous, gentle warming to 50-60°C can facilitate dissolution and handling.[3]



- For viscous samples, centrifugation can be used to bring the material to the bottom of the tube and remove air bubbles.[3][4]
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - o Solvent: CDCl₃.
 - Temperature: 298 K.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Solvent: CDCl₃.
 - Temperature: 298 K.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Reference: CDCl₃ at 77.16 ppm.
- Instrument Parameters (³¹P NMR):
 - Spectrometer: 162 MHz or higher.
 - Solvent: CDCl₃.
 - Temperature: 298 K.



• Pulse Sequence: Proton-decoupled single-pulse experiment.

Number of Scans: 64-256.

Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **tridocosyl phosphite** by measuring the absorption of infrared radiation.

Data Presentation

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
2955 - 2965	Strong	C-H stretch (asymmetric, - CH ₃)
2915 - 2925	Strong	C-H stretch (asymmetric, - CH ₂)
2850 - 2860	Strong	C-H stretch (symmetric, -CH ₂)
1460 - 1470	Medium	C-H bend (-CH ₂ scissoring)
1020 - 1050	Strong, Broad	P-O-C stretch
850 - 880	Medium	P-O stretch
720 - 730	Weak	-(CH2)n- rock (n ≥ 4)

Note: The wavenumbers are predicted based on characteristic absorptions for long-chain trialkyl phosphites and may vary slightly.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

• Sample Preparation (Attenuated Total Reflectance - ATR):



- Given that tridocosyl phosphite is a waxy solid at room temperature, ATR is a suitable technique as it requires minimal sample preparation.
- Place a small amount of the sample directly onto the ATR crystal.
- Apply gentle pressure with the built-in clamp to ensure good contact between the sample and the crystal.
- Instrument Parameters (FTIR-ATR):
 - Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically sufficient.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **tridocosyl phosphite**, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable organic compounds. [6][7]

Data Presentation



m/z (Predicted)	Relative Intensity	Assignment
586.5	Low	[M] ⁺ (Molecular Ion)
417.4	Medium	[M - C12H25]+
401.4	High	[M - OC12H25]+
169.1	Variable	[P(OC12H25)]+
57.1	High	[C₄H∍]+ (from alkyl chain fragmentation)

Note: The fragmentation pattern is predicted based on the general behavior of long-chain trialkyl phosphites under electron ionization. The relative intensities can vary based on the instrument and conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
 - For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
- Instrument Parameters (EI-MS):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[6]
 - o Ion Source Temperature: 200-250 °C.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Mass Range: m/z 50 700.



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **tridocosyl phosphite**.

A generalized workflow for the spectroscopic analysis of **tridocosyl phosphite**.

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